Acylation of N-Terminal Dibenzylglycine: Symmetrical Anhydride Required to Overcome Steric Hindrance Unlike Dipropylglycine
When Fmoc-Lys(Boc)-OH is coupled onto a resin-bound peptide bearing an N-terminal dibenzylglycine (Dbg) residue, standard phosphonium (PyAOP) and uronium (HATU) activators give yields of only 20% and 18%, respectively. In contrast, the preformed symmetrical anhydride of Fmoc-Lys(Boc)-OH in DCE–DMF (9:1) delivers a 95% coupling yield under the same time and temperature conditions [1]. This behavior starkly differs from the less-hindered dipropylglycine (Dpg), for which PyAOP/DIEA at 50 °C routinely achieves >90% coupling efficiency [2].
| Evidence Dimension | Acylation yield at N-terminal α,α-disubstituted residue |
|---|---|
| Target Compound Data | Dibenzylglycine (Dbg): 20% (PyAOP), 18% (HATU), 95% (symmetrical anhydride, DCE–DMF 9:1, 3 h, 50 °C) |
| Comparator Or Baseline | Dipropylglycine (Dpg): >90% (PyAOP/DIEA, 50 °C) |
| Quantified Difference | Dbg gives 20% vs Dpg >90% with PyAOP; Dbg requires symmetrical anhydride to reach 95% |
| Conditions | Solid-phase synthesis on PAL-PEG-PS resin; coupling monitored by UV analysis of Fmoc deprotection |
Why This Matters
Procurement of a Dpg or Deg building block instead of Dbzg could lead to synthetic failure if the protocol relies on standard activators; Dbzg mandates a specific, validated coupling method (symmetrical anhydride in non-polar solvent) to achieve viable yields.
- [1] Fu, Y.; Hammarström, L. G. J.; Miller, T. J.; Fronczek, F. R.; McLaughlin, M. L.; Hammer, R. P. Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. J. Org. Chem. 2001, 66 (21), 7118–7124. Table 3. DOI: 10.1021/jo015599v. View Source
- [2] Fu, Y.; Hammer, R. P. Unpublished results, cited in Fu et al. J. Org. Chem. 2001, 66, 7121: 'Coupling of R-amino acids to resin-bound dipropylglycine with PyAOP/DIEA at 50 °C gives > 90% yield.' View Source
